Ethyl Chrysene-5-carboxylate Ethyl Chrysene-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 191021-93-9
VCID: VC0106182
InChI: InChI=1S/C21H16O2/c1-2-23-21(22)19-13-15-8-4-5-9-16(15)18-12-11-14-7-3-6-10-17(14)20(18)19/h3-13H,2H2,1H3
SMILES: CCOC(=O)C1=CC2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3
Molecular Formula: C₂₁H₁₆O₂
Molecular Weight: 300.35

Ethyl Chrysene-5-carboxylate

CAS No.: 191021-93-9

Cat. No.: VC0106182

Molecular Formula: C₂₁H₁₆O₂

Molecular Weight: 300.35

* For research use only. Not for human or veterinary use.

Ethyl Chrysene-5-carboxylate - 191021-93-9

Specification

CAS No. 191021-93-9
Molecular Formula C₂₁H₁₆O₂
Molecular Weight 300.35
IUPAC Name ethyl chrysene-5-carboxylate
Standard InChI InChI=1S/C21H16O2/c1-2-23-21(22)19-13-15-8-4-5-9-16(15)18-12-11-14-7-3-6-10-17(14)20(18)19/h3-13H,2H2,1H3
SMILES CCOC(=O)C1=CC2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3

Introduction

Chemical Structure and Nomenclature

Ethyl Chrysene-5-carboxylate consists of a chrysene backbone (four fused benzene rings) with an ethyl ester group (-COOCH₂CH₃) attached to the 5-carbon position. Its molecular formula is C₂₀H₁₄O₂, and it is classified as a substituted PAH. The parent compound, chrysene, is a known environmental pollutant, while the ester modification introduces reactivity for further functionalization .

PropertyValueSource
CAS Number191021-93-9
Molecular FormulaC₂₀H₁₄O₂
Molecular Weight286.32 g/molCalculated
IUPAC NameEthyl chrysene-5-carboxylate
SMILESC1=CC=C2C(=C1)C=CC3=C2C(=CC=C4C3=CC=CC=C4)C(=O)OCC

Physical and Chemical Properties

Ethyl Chrysene-5-carboxylate exhibits properties characteristic of PAH esters, including low solubility in water and stability under ambient conditions. Key attributes include:

PropertyValueSource
Melting PointNot reported
Boiling PointNot reported
SolubilityLow in water; soluble in organic solvents (e.g., ethyl acetate, hexane)
Vapour Pressure~1 × 10⁻⁸ mm Hg (estimated)
Density~1.27 g/cm³ (parent chrysene)

The compound’s stability is influenced by the electron-withdrawing ester group, which may enhance its reactivity in electrophilic substitution reactions compared to unsubstituted chrysene.

HazardPrecautionSource
Skin ContactUse gloves; avoid prolonged exposure
Eye ProtectionWear goggles; flush with water
StorageCool, dry place; avoid light

Research Gaps and Future Directions

While Ethyl Chrysene-5-carboxylate remains understudied, opportunities exist in:

  • Synthetic Methodology: Development of efficient, scalable routes for esterification.

  • Biological Activity: Evaluation of cytotoxicity and potential therapeutic applications.

  • Environmental Fate: Studies on photodegradation and adsorption behaviors.

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